1,3-Benzoxathiole-4-sulfonamide
Description
1,3-Benzoxathiole-4-sulfonamide (CAS: 87474-12-2) is a heterocyclic sulfonamide derivative with the molecular formula C₇H₇NO₃S₂ and a molecular weight of 217.27 g/mol . Its structure comprises a benzene ring fused with a 1,3-oxathiole moiety, substituted at the 4-position with a sulfonamide (-SO₂NH₂) group. The InChIKey (MMSGXOFPUNPXJP-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration .
However, specific biological or industrial applications of this compound remain underexplored in publicly available literature .
Properties
CAS No. |
87474-12-2 |
|---|---|
Molecular Formula |
C7H7NO3S2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
1,3-benzoxathiole-4-sulfonamide |
InChI |
InChI=1S/C7H7NO3S2/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2,(H2,8,9,10) |
InChI Key |
MMSGXOFPUNPXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(S1)C(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences:
In contrast, the sulfonate ester in 87474-10-0 lacks H-bond donors, increasing lipophilicity and possibly improving membrane permeability or stability in non-polar environments .
Molecular Weight and Solubility :
- The sulfonate ester’s higher molecular weight (~260 g/mol) and bulkier propan-2-yl group suggest reduced aqueous solubility compared to the sulfonamide. This modification is typical in prodrug design to enhance bioavailability .
Synthetic Utility :
- Sulfonate esters are often intermediates in organic synthesis, whereas sulfonamides are terminal functional groups in bioactive molecules.
Broader Context: Sulfonamide vs. Sulfonate Derivatives
While direct comparative studies of these compounds are scarce, general trends in sulfonamide/sulfonate chemistry highlight:
- Sulfonamides: Exhibit stronger intermolecular interactions (e.g., hydrogen bonding), making them prevalent in pharmaceuticals (e.g., sulfa drugs).
- Sulfonate Esters :
- Used as alkylating agents or prodrugs to mask polar groups.
- Greater hydrolytic sensitivity (e.g., ester cleavage in physiological conditions).
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